24:0 Coenzyme A-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H91N10O17P3S |

|---|---|

Molecular Weight |

1173.3 g/mol |

IUPAC Name |

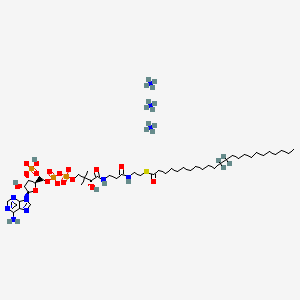

triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(12,12,13,13-tetradeuteriotetracosanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38-,39-,40+,44-;;;/m1.../s1/i14D2,15D2;;; |

InChI Key |

BMXJUIXYBGOZPL-WWXAMMMASA-N |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 24:0 Coenzyme A-d4 (Lignoceroyl-CoA-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

24:0 Coenzyme A-d4, also known as Lignoceroyl Coenzyme A-d4, is a deuterated form of Lignoceroyl-CoA, a very long-chain saturated fatty acyl-CoA. This stable isotope-labeled internal standard is an indispensable tool in mass spectrometry-based lipidomics and metabolic research. Its chemical properties, nearly identical to its endogenous, non-labeled counterpart, allow for precise quantification of very long-chain fatty acyl-CoAs in complex biological matrices. This guide provides a comprehensive overview of this compound, its biochemical significance, and its application in experimental research.

Core Properties and Data

This compound is a high-purity, synthetic compound used primarily as an internal standard in analytical chemistry.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C45H81D4N7O17P3S | [2] |

| Molecular Weight | 1139.21 g/mol | [2] |

| Exact Mass | 1172.574 Da | [2] |

| CAS Number | 2260670-66-2 | [2] |

| Appearance | Solid | [2] |

| Purity | >99% | [3] |

| Storage | -20°C | [3] |

Synthesis of this compound

The synthesis of this compound involves the preparation of deuterated lignoceric acid followed by its conjugation to Coenzyme A. While specific proprietary synthesis details are not publicly available, a general workflow can be inferred from established methods for synthesizing deuterated fatty acids and their subsequent conversion to CoA thioesters.[4][5][6]

A plausible synthetic route would begin with a suitable precursor to lignoceric acid that can undergo deuteration. One common method for deuteration is through catalytic H/D exchange reactions. The resulting deuterated lignoceric acid is then activated, often by conversion to an N-hydroxysuccinimide (NHS) ester or an acid chloride.[4] This activated intermediate is subsequently reacted with the free thiol group of Coenzyme A to form the stable thioester bond, yielding the final product, this compound. Purification is typically achieved through chromatographic techniques.

Biochemical Significance and Signaling Pathways

Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids (VLCFAs). It is involved in several critical cellular processes, including peroxisomal β-oxidation and the synthesis of sphingolipids.[7][8]

Peroxisomal β-Oxidation of Lignoceroyl-CoA

VLCFAs, such as lignoceric acid (24:0), are primarily degraded in peroxisomes.[7] Lignoceric acid is first activated to Lignoceroyl-CoA, which then enters the peroxisomal β-oxidation spiral. This pathway involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[3][9] The acetyl-CoA can then be transported to the mitochondria for energy production. Defects in this pathway can lead to the accumulation of VLCFAs, which is characteristic of certain genetic disorders like X-linked adrenoleukodystrophy and Zellweger syndrome.[10]

Role in Sphingolipid Synthesis

Lignoceroyl-CoA also serves as a substrate for the synthesis of complex sphingolipids, which are essential components of cell membranes, particularly in the nervous system.[8][11] In the endoplasmic reticulum, ceramide synthase enzymes catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA, such as Lignoceroyl-CoA, to form ceramide.[12] Ceramides containing very long-chain fatty acids are crucial for the proper function of myelin.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid Biocatalytic Synthesis of Aromatic Acid CoA Thioesters utilizing Microbial Aromatic Acid CoA Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the metabolism of unsaturated fatty acids. IX. Stereochemical studies of the reaction catalyzed by trans-2-enoyl-coenzyme A reductase of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glycosphingolipid Synthesis: A Comprehensive Guide - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

A Technical Guide to 24:0 Coenzyme A-d4: Properties and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key metabolic intermediates is paramount. This guide provides an in-depth look at the chemical properties and experimental applications of 24:0 Coenzyme A-d4, a deuterated form of Lignoceroyl Coenzyme A. This stable isotope-labeled standard is crucial for the accurate quantification of very-long-chain fatty acyl-CoAs in various biological matrices.

Core Chemical Properties

This compound, also known as Lignoceroyl Coenzyme A-d4, is a synthetically modified version of the endogenous molecule where four hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior significantly.

| Property | Value |

| Chemical Name | Lignoceroyl-d4 Coenzyme A |

| Molecular Formula | C45H83D4N7O17P3S |

| Molecular Weight | 1173.27 g/mol |

| CAS Number | 2260670-66-2 |

| Purity | >99% |

| Physical Form | Powder |

| Storage Conditions | -20°C |

| Stability | At least 1 year at -20°C |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of lignoceroyl-CoA and other very-long-chain acyl-CoAs. Its use is critical to correct for variability in sample extraction, processing, and instrument response.

General Protocol for Acyl-CoA Extraction and Quantification from Biological Tissues

This protocol outlines a generalized workflow for the analysis of long-chain acyl-CoAs using this compound as an internal standard. Specific parameters may need optimization based on the tissue type and instrumentation.

1. Tissue Homogenization:

-

Weigh a frozen tissue sample (typically 30-50 mg) in a pre-chilled tube.

-

Add a known amount of this compound internal standard.

-

Homogenize the tissue in a cold extraction solvent, such as a mixture of 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).

2. Extraction:

-

Sonicate the homogenate on ice to ensure complete cell lysis.

-

Centrifuge at a high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the acyl-CoAs.

3. Solid-Phase Extraction (SPE) for Purification (Optional but Recommended):

-

Condition an SPE cartridge (e.g., a weak anion exchange or reversed-phase C18) with appropriate solvents.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the acyl-CoAs using a suitable solvent (e.g., methanol with ammonium hydroxide).

-

Dry the eluate under a stream of nitrogen.

4. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable solvent (e.g., a mixture of methanol and water).

-

Inject the sample onto a reversed-phase column (e.g., C18).

-

Perform chromatographic separation using a gradient of mobile phases, often containing a modifier like ammonium hydroxide to improve peak shape.

-

Detect and quantify the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The transition of the parent ion to a specific daughter ion for both the analyte and the deuterated internal standard is monitored.

Metabolic Significance: The Role of Lignoceroyl-CoA in Peroxisomal β-Oxidation

Lignoceroyl-CoA (24:0-CoA) is a very-long-chain fatty acyl-CoA that is primarily metabolized through β-oxidation within peroxisomes. This pathway is essential for the breakdown of fatty acids that are too long to be processed by the mitochondria. Deficiencies in this pathway can lead to the accumulation of very-long-chain fatty acids, which is associated with severe neurological disorders.

Caption: Peroxisomal β-oxidation of Lignoceroyl-CoA.

Caption: Workflow for Acyl-CoA analysis.

Lignoceroyl Coenzyme A-d4: A Technical Guide to its Structure and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lignoceroyl Coenzyme A-d4, a deuterated form of Lignoceroyl Coenzyme A. This document details its chemical structure, properties, and its crucial role as an internal standard in quantitative mass spectrometry-based analysis. Furthermore, it outlines the metabolic pathway of its non-deuterated counterpart and provides a detailed experimental protocol for its use in quantifying very-long-chain acyl-CoAs.

Core Structure and Properties

Lignoceroyl Coenzyme A-d4 is a stable isotope-labeled derivative of Lignoceroyl Coenzyme A, a vital intermediate in the metabolism of very-long-chain fatty acids (VLCFAs). The incorporation of four deuterium atoms into the lignoceroyl acyl chain results in a precise mass shift, making it an ideal internal standard for mass spectrometry applications. This allows for accurate quantification of the endogenous, non-labeled Lignoceroyl Coenzyme A by correcting for variations in sample preparation and instrument response.

Below is a summary of the key quantitative data for Lignoceroyl Coenzyme A-d4:

| Property | Value |

| Chemical Formula | C45H87D4N10O17P3S |

| Molecular Weight | 1173.27 g/mol |

| CAS Number | 2260670-66-2 |

| Purity | >99% (as determined by Thin Layer Chromatography) |

| Synonyms | 24:0(d4) Coenzyme A, Lignoceroyl(d4) coenzyme A (ammonium salt) |

Mass Spectrometry Data

In tandem mass spectrometry (MS/MS), acyl-CoAs exhibit a characteristic fragmentation pattern, primarily involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da) from the protonated molecule [M+H]+. This fragmentation provides a highly specific transition for Multiple Reaction Monitoring (MRM) assays. For Lignoceroyl Coenzyme A-d4, the expected precursor and product ions are detailed in the table below.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

| Lignoceroyl Coenzyme A | 1118.5 | 611.5 |

| Lignoceroyl Coenzyme A-d4 | 1122.5 | 615.5 |

These specific mass-to-charge ratios are fundamental for developing a sensitive and selective LC-MS/MS method for the quantification of Lignoceroyl Coenzyme A in biological matrices.

Metabolic Pathway of Lignoceroyl Coenzyme A

Lignoceroyl Coenzyme A is a key player in the metabolism of very-long-chain fatty acids, which primarily occurs in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain. The diagram below illustrates the peroxisomal beta-oxidation of Lignoceroyl Coenzyme A.

Experimental Protocols

Quantification of Lignoceroyl Coenzyme A using Lignoceroyl Coenzyme A-d4 by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of Lignoceroyl Coenzyme A in biological samples, such as cell lysates or tissue homogenates, using Lignoceroyl Coenzyme A-d4 as an internal standard.

1. Sample Preparation (Solid-Phase Extraction)

-

Homogenization: Homogenize the biological sample in a suitable buffer.

-

Spiking: Add a known amount of Lignoceroyl Coenzyme A-d4 internal standard to the homogenate.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove interfering substances.

-

Elute the acyl-CoAs with a higher percentage of organic solvent (e.g., acetonitrile or methanol).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable injection solvent (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve chromatographic separation of Lignoceroyl Coenzyme A from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Lignoceroyl Coenzyme A: Q1 1118.5 -> Q3 611.5

-

Lignoceroyl Coenzyme A-d4: Q1 1122.5 -> Q3 615.5

-

-

Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

-

3. Data Analysis

-

Integrate the peak areas for both the analyte (Lignoceroyl Coenzyme A) and the internal standard (Lignoceroyl Coenzyme A-d4).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve using known concentrations of Lignoceroyl Coenzyme A standards spiked with the same amount of internal standard.

-

Determine the concentration of Lignoceroyl Coenzyme A in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

The Pivotal Role of Lignoceroyl-CoA in Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lignoceroyl-CoA (24:0-CoA), the coenzyme A thioester of lignoceric acid, occupies a critical juncture in the metabolism of very long-chain fatty acids (VLCFAs). Its synthesis and subsequent degradation are tightly regulated processes, primarily occurring within peroxisomes. Dysregulation of lignoceroyl-CoA metabolism is centrally implicated in the pathogenesis of X-linked adrenoleukodystrophy (ALD), a devastating neurodegenerative disorder characterized by the accumulation of VLCFAs. This technical guide provides an in-depth exploration of the synthesis, catabolism, and cellular transport of lignoceroyl-CoA. It further details the profound pathological consequences of its metabolic disruption and outlines key experimental methodologies for its investigation, aiming to equip researchers and drug development professionals with a comprehensive understanding of this vital metabolite and its therapeutic implications.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, particularly sphingolipids in the myelin sheath of the nervous system.[1] Lignoceric acid (C24:0) is a prominent saturated VLCFA, and its activated form, lignoceroyl-CoA, is the direct substrate for peroxisomal β-oxidation. The metabolism of lignoceroyl-CoA is therefore crucial for maintaining cellular lipid homeostasis and preventing the lipotoxicity associated with VLCFA accumulation.[2]

The pivotal role of lignoceroyl-CoA is starkly illustrated in the context of X-linked adrenoleukodystrophy (ALD), a genetic disorder caused by mutations in the ABCD1 gene.[3] This gene encodes the ALD protein (ALDP), a peroxisomal ABC transporter responsible for the import of VLCFA-CoAs, including lignoceroyl-CoA, into the peroxisome for degradation.[2][3] Defective ALDP function leads to the accumulation of lignoceroyl-CoA and other VLCFA-CoAs in the cytosol, and subsequently, the accumulation of VLCFAs in tissues and plasma, with devastating consequences for the nervous system and adrenal glands.[3][4]

This guide will delve into the core aspects of lignoceroyl-CoA metabolism, from its enzymatic synthesis to its catabolic fate, and the analytical techniques employed to study these processes.

Synthesis and Degradation of Lignoceroyl-CoA

Synthesis: The Role of Very Long-Chain Acyl-CoA Synthetases

Lignoceroyl-CoA is synthesized from lignoceric acid in an ATP-dependent reaction catalyzed by very long-chain acyl-CoA synthetases (ACSVLs), also known as fatty acid transport proteins (FATPs).[5] These enzymes are located in various subcellular compartments, including the endoplasmic reticulum, peroxisomes, and mitochondria.[5][6]

The activation of lignoceric acid to lignoceroyl-CoA is a critical step, as it is the CoA thioester that is the substrate for both β-oxidation and incorporation into complex lipids.[5] Studies have shown that in murine skin fibroblasts, FATP4 is the major enzyme responsible for the activation of C24:0.[5] Fibroblasts deficient in FATP4 exhibit an 83% decrease in the activation of lignoceric acid.[5]

Degradation: Peroxisomal β-Oxidation

The primary catabolic pathway for lignoceroyl-CoA is peroxisomal β-oxidation.[7] Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the peroxisomal system is specifically equipped to handle VLCFAs. The process involves a series of enzymatic reactions that shorten the acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA and a chain-shortened acyl-CoA.[7]

The key enzymes involved in the peroxisomal β-oxidation of lignoceroyl-CoA are:

-

Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the first and rate-limiting step, the FAD-dependent dehydrogenation of lignoceroyl-CoA.[8]

-

D-Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[8]

-

Peroxisomal Thiolase: Catalyzes the final step, the thiolytic cleavage of 3-ketoacyl-CoA to yield acetyl-CoA and docosanoyl-CoA (C22:0-CoA).[8]

The resulting chain-shortened acyl-CoAs are subsequently transported to the mitochondria for complete oxidation.[7]

Subcellular Transport of Lignoceroyl-CoA

The transport of lignoceroyl-CoA across the peroxisomal membrane is a critical and highly regulated process. The ABCD1 protein (ALDP) is the primary transporter responsible for importing cytosolic lignoceroyl-CoA into the peroxisomal matrix for β-oxidation.[2][3] In X-ALD, mutations in the ABCD1 gene lead to a dysfunctional ALDP, resulting in the inability to transport lignoceroyl-CoA into peroxisomes.[3] This transport defect is the direct cause of the accumulation of VLCFAs that characterizes the disease.[4]

Pathophysiology: X-Linked Adrenoleukodystrophy

The central role of lignoceroyl-CoA in fatty acid metabolism is most evident in the pathophysiology of X-linked adrenoleukodystrophy. The impaired peroxisomal β-oxidation of lignoceroyl-CoA due to defective ALDP leads to its accumulation in the cytosol. This, in turn, results in an increase in the cellular levels of lignoceric acid (C24:0) and other VLCFAs, such as hexacosanoic acid (C26:0).[4]

The accumulation of these VLCFAs has cytotoxic effects, contributing to the demyelination and neuroinflammation observed in the brains of ALD patients.[3] The excess VLCFAs are incorporated into various lipid species, altering membrane properties and cellular signaling pathways.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of lignoceric acid and the consequences of its dysregulation in X-linked adrenoleukodystrophy.

| Parameter | Cell Type | Control | X-ALD | Reference |

| C24:0 (nmol/mg protein) | Fibroblasts | ~0.1 | ~0.4 | [4] |

| C26:0 (nmol/mg protein) | Fibroblasts | ~0.01 | ~0.1 | [4] |

| C26:0/C22:0 Ratio | Plasma | < 0.02 | > 0.04 | [4] |

| C24:0/C22:0 Ratio | Plasma | < 1.0 | > 1.2 | [4] |

| Lignoceric Acid Oxidation (% of control) | Fibroblasts | 100% | 36-43% | [1] |

| Lignoceroyl-CoA Oxidation (% of control) | Fibroblasts | 100% | 106-109% | [1] |

| C24:0 Activation (% of wild-type) | FATP4 -/- Fibroblasts | 100% | 17% | [5] |

Table 1: Very Long-Chain Fatty Acid Levels and Metabolism in Control and X-ALD Fibroblasts and Plasma.

| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |

| Long-Chain Acyl-CoA Synthetase (Faa1p) | Oleate (C18:1) | 71.1 µM | 158.2 nmol/min/mg | Saccharomyces cerevisiae | [9] |

| Long-Chain Acyl-CoA Synthetase (Faa1p) | CoA | 18.3 µM | - | Saccharomyces cerevisiae | [9] |

| Long-Chain Acyl-CoA Synthetase (Faa1p) | ATP | 51.6 µM | - | Saccharomyces cerevisiae | [9] |

Experimental Protocols

Measurement of Lignoceroyl-CoA Synthetase Activity

This radiometric assay is adapted from a general method for measuring long-chain acyl-CoA synthetase activity.[10]

Materials:

-

Cell lysate or purified enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

-

ATP solution (100 mM)

-

Coenzyme A solution (10 mM)

-

[1-¹⁴C]Lignoceric acid (specific activity ~50 mCi/mmol) complexed to bovine serum albumin (BSA)

-

Dole's Reagent: Isopropanol:Heptane:1 M H₂SO₄ (40:10:1)

-

Heptane

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer (to a final volume of 200 µL)

-

10 mM ATP (final concentration)

-

1 mM CoA (final concentration)

-

Cell lysate (10-50 µg protein) or purified enzyme

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of [1-¹⁴C]lignoceric acid-BSA complex (final concentration ~10 µM).

-

Incubate at 37°C for 10-30 minutes.

-

Stop the reaction by adding 1 mL of Dole's Reagent.

-

Add 0.6 mL of heptane and 0.4 mL of water. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Transfer the upper heptane phase (containing unreacted [1-¹⁴C]lignoceric acid) to a new tube.

-

Wash the lower aqueous phase twice with 1 mL of heptane.

-

Add 1 mL of the lower aqueous phase (containing the [1-¹⁴C]lignoceroyl-CoA) to a scintillation vial with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific activity as nmol of lignoceroyl-CoA formed per minute per mg of protein.

Quantification of C24:0 Fatty Acid by GC-MS

This protocol outlines the general steps for the analysis of total C24:0 fatty acid content in biological samples.[11]

Materials:

-

Biological sample (e.g., cultured fibroblasts, plasma)

-

Internal standard (e.g., C17:0 or deuterated C24:0)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Hexane

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Lipid Extraction (Folch Method):

-

Homogenize the sample in chloroform:methanol (2:1, v/v).

-

Add the internal standard.

-

Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

-

Collect the lower organic phase.

-

-

Derivatization (Methylation):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2% H₂SO₄ in methanol and heat at 80°C for 2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

-

-

FAME Extraction:

-

Add hexane and water, vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-1ms) and a temperature gradient to separate the FAMEs.

-

The mass spectrometer is used for identification and quantification based on the mass-to-charge ratio and fragmentation patterns of the FAMEs.

-

Quantify the amount of C24:0 relative to the internal standard.

-

Subcellular Fractionation for Peroxisome and Mitochondria Isolation

This protocol is a generalized method for separating peroxisomes and mitochondria from cultured cells or tissues.

Materials:

-

Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2

-

Nycodenz or Percoll gradient solutions

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

Procedure:

-

Homogenization:

-

Harvest cells or mince tissue and wash with ice-cold PBS.

-

Resuspend in homogenization buffer and homogenize using a Dounce homogenizer on ice.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet a crude mitochondrial/peroxisomal fraction.

-

-

Density Gradient Centrifugation:

-

Resuspend the crude mitochondrial/peroxisomal pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed Nycodenz or Percoll density gradient.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours.

-

Collect the fractions and identify the peroxisomal and mitochondrial fractions by assaying for marker enzymes (e.g., catalase for peroxisomes and cytochrome c oxidase for mitochondria).

-

Mandatory Visualizations

Caption: Peroxisomal β-oxidation of lignoceroyl-CoA.

Caption: Experimental workflow for 24:0-CoA analysis.

Conclusion

Lignoceroyl-CoA is a central metabolite in the intricate network of fatty acid metabolism. Its proper synthesis, transport, and degradation are paramount for cellular health, particularly in the nervous system. The profound neurological consequences of impaired lignoceroyl-CoA metabolism in X-linked adrenoleukodystrophy underscore its critical importance. A thorough understanding of the enzymes and transporters involved in lignoceroyl-CoA homeostasis is essential for the development of novel therapeutic strategies aimed at correcting the underlying metabolic defect in ALD and other related disorders. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of VLCFA metabolism and translating these findings into clinical applications.

References

- 1. Peroxisomal lignoceroyl-CoA ligase deficiency in childhood adrenoleukodystrophy and adrenomyeloneuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyl-CoA thioesterase activity of peroxisomal ABC protein ABCD1 is required for the transport of very long-chain acyl-CoA into peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of saturated and polyunsaturated very-long-chain fatty acids in fibroblasts from patients with defects in peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of very-long-chain fatty acids in plasma, fibroblasts, and blood cells in Zellweger syndrome, X-linked adrenoleukodystrophy, and rhizomelic chondrodysplasia punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid transport protein 4 is the principal very long chain fatty acyl-CoA synthetase in skin fibroblasts [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Beta oxidation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic Studies of the Long Chain Acyl-CoA Synthetase Faa1p from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

A Technical Guide to 24:0 Coenzyme A-d4: Suppliers, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 24:0 Coenzyme A-d4 (Lignoceryl Coenzyme A-d4), a critical tool for researchers in the fields of biochemistry, drug development, and metabolic disease research. This document covers its suppliers, purity specifications, and detailed methodologies for its application in key experiments.

Introduction to 24:0 Coenzyme A

Lignoceryl Coenzyme A (24:0 CoA) is the activated form of lignoceric acid, a very-long-chain saturated fatty acid (VLCFA). As a central metabolic intermediate, 24:0 CoA is a substrate for several key enzymatic pathways, most notably peroxisomal β-oxidation and the synthesis of ceramides and other complex sphingolipids. Dysregulation of VLCFA metabolism is implicated in severe genetic disorders such as X-linked adrenoleukodystrophy (X-ALD).

The deuterated form, this compound, serves as an invaluable internal standard for mass spectrometry-based quantification of endogenous 24:0 CoA and other acyl-CoAs. Its use allows for precise and accurate measurements by correcting for sample loss during extraction and variations in instrument response.

Suppliers and Purity of this compound

The availability of high-purity this compound is crucial for reliable experimental outcomes. The following table summarizes the key suppliers and their product specifications.

| Supplier | Product Name | Catalog Number | Purity | Form | Storage Temperature |

| Avanti Polar Lipids | 24:0(d4) Coenzyme A | 870747 | >99% (TLC)[1] | Powder | -20°C[1] |

| Sigma-Aldrich (Distributor for Avanti) | 24:0(d4) Coenzyme A powder | 870747P | >99% (TLC)[1] | Powder | -20°C[1] |

| MedChemExpress (MCE) | This compound | HY-138622S | Not specified | Not specified | Not specified |

Note: It is recommended to obtain a certificate of analysis from the supplier for lot-specific purity data.

Experimental Protocols

Quantification of 24:0 Coenzyme A using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the quantitative analysis of endogenous 24:0 Coenzyme A in biological samples, such as cultured cells or tissue homogenates, using this compound as an internal standard.

3.1.1. Materials

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Ammonium hydroxide or ammonium formate

-

C18 reversed-phase column

-

Triple quadrupole mass spectrometer

3.1.2. Sample Preparation (Cell Culture)

-

Aspirate culture medium and wash cells with ice-cold PBS.

-

Add a known amount of this compound internal standard solution to the cells.

-

Lyse the cells and extract lipids using a suitable solvent mixture, such as acetonitrile/isopropanol/water.

-

Centrifuge to pellet cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

3.1.3. LC-MS/MS Analysis

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient of mobile phase A (e.g., aqueous ammonium hydroxide or formate) and mobile phase B (e.g., acetonitrile with ammonium hydroxide or formate).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection. The MRM transitions for 24:0 Coenzyme A and its deuterated internal standard should be optimized. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 24:0 Coenzyme A | Optimize based on instrument | Optimize based on instrument |

| This compound | Optimize based on instrument | Optimize based on instrument |

3.1.4. Data Analysis

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 24:0 Coenzyme A in the biological samples is then determined from this standard curve.

In Vitro Ceramide Synthase Assay

This assay measures the activity of ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. 24:0 Coenzyme A is a substrate for CerS2 and CerS3.

3.2.1. Materials

-

24:0 Coenzyme A

-

Sphinganine (dihydrosphingosine)

-

Cell or tissue lysate containing ceramide synthases

-

Reaction buffer (e.g., HEPES buffer, pH 7.4, containing MgCl2 and KCl)

-

Bovine serum albumin (BSA), fatty acid-free

-

Solvents for lipid extraction (e.g., chloroform/methanol)

3.2.2. Assay Procedure

-

Prepare a reaction mixture containing the reaction buffer, BSA, and the cell/tissue lysate.

-

Initiate the reaction by adding sphinganine and 24:0 Coenzyme A.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by adding an extraction solvent mixture (e.g., chloroform/methanol).

-

Extract the lipids.

-

Analyze the formation of C24:0-dihydroceramide by LC-MS/MS.

Signaling and Metabolic Pathways

Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids

24:0 Coenzyme A is a key substrate for peroxisomal β-oxidation, a catabolic pathway that shortens the carbon chain of VLCFAs. This process is essential for maintaining lipid homeostasis.

References

An In-depth Technical Guide to the Analysis of Very-Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for the analysis of very-long-chain fatty acids (VLCFAs). It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development who are focused on metabolic disorders, neurodegenerative diseases, and other conditions associated with aberrant VLCFA metabolism.

Introduction to Very-Long-Chain Fatty Acids (VLCFAs)

Very-long-chain fatty acids are fatty acids with hydrocarbon chains of 22 or more carbon atoms.[1] They are essential components of cellular lipids, playing crucial roles in various biological processes. VLCFAs are predominantly found in the ceramide backbone of sphingolipids and contribute to the formation and function of lipid rafts, which are specialized subdomains of the cell membrane.[1] The regulation of VLCFA levels is critical, as both their excess and deficiency have been linked to severe neurological disorders.[1]

The metabolism of VLCFAs primarily occurs through β-oxidation within peroxisomes.[2][3] Unlike shorter-chain fatty acids that are metabolized in the mitochondria, the breakdown of VLCFAs is exclusively handled by peroxisomes.[4] Consequently, any impairment in peroxisomal function can lead to the accumulation of VLCFAs in tissues and plasma, a biochemical hallmark of a group of genetic disorders known as peroxisomal disorders.[5][6] These include X-linked adrenoleukodystrophy (X-ALD) and Zellweger spectrum disorders (ZSDs).[5][6] Therefore, the accurate quantification of VLCFAs is a cornerstone in the diagnosis and monitoring of these conditions.[7]

Analytical Methodologies for VLCFA Quantification

The analysis of VLCFAs in biological samples, most commonly plasma, is a critical diagnostic tool for peroxisomal disorders.[8] The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and widely used method for VLCFA analysis.[6][10] The process involves the extraction of total fatty acids from the sample, followed by a derivatization step to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[11] These FAMEs are then separated by gas chromatography and detected by mass spectrometry.[11] GC-MS provides high sensitivity and reproducibility for the quantification of individual VLCFA species.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers an alternative and increasingly popular method for VLCFA analysis.[5] This technique can also quantify VLCFAs after extraction and derivatization.[5] One of the advantages of LC-MS/MS is its potential for high-throughput analysis and the ability to analyze a broader range of lipid species simultaneously.[13]

Stable Isotope Dilution: To ensure the accuracy of quantification, a stable isotope dilution method is often employed in both GC-MS and LC-MS/MS analyses.[14][15] This involves adding a known amount of a deuterated internal standard (e.g., deuterated C22:0, C24:0, and C26:0) to the sample before processing.[14] By comparing the signal of the endogenous VLCFA to its corresponding stable isotope-labeled internal standard, any variability during sample preparation and analysis can be corrected for, leading to more precise and reliable results.[15]

Experimental Protocols

Plasma Sample Preparation for GC-MS Analysis

The following is a generalized protocol for the extraction and derivatization of VLCFAs from plasma for subsequent GC-MS analysis.

Materials:

-

Plasma sample

-

Internal standard solution (e.g., heptadecanoic acid (C17:0) or deuterated VLCFA standards)

-

Chloroform:Methanol solution (2:1, v/v)

-

0.9% NaCl solution

-

2% H₂SO₄ in methanol

-

Hexane

-

Water

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen gas evaporator

-

Heating block or water bath

Procedure:

-

Internal Standard Addition: To a known volume of plasma, add a precise amount of the internal standard.[11]

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.[11]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[11]

-

Add 0.4 mL of 0.9% NaCl solution and vortex for another 30 seconds.[11]

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.[11]

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[11]

-

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.[11]

-

Derivatization (Acid-Catalyzed Methylation):

-

FAME Extraction:

GC-MS Analysis

The FAMEs are then injected into the GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity. The mass spectrometer then detects and quantifies the individual VLCFA species. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and specificity of the analysis.

Quantitative Data

The concentrations of specific VLCFAs and their ratios are crucial for the diagnosis of peroxisomal disorders.[6] The ratios of C24:0/C22:0 and C26:0/C22:0 are particularly important diagnostic markers.[6]

Table 1: Typical Plasma VLCFA Concentrations in Healthy Controls and Patients with Peroxisomal Disorders

| Analyte | Healthy Controls | X-linked Adrenoleukodystrophy (X-ALD) | Zellweger Spectrum Disorders (ZS) |

| C22:0 (μmol/L) | Varies | Varies | Varies |

| C24:0 (μmol/L) | Varies | Elevated | Elevated |

| C26:0 (μmol/L) | 0.08 - 0.3 | 1.61 - 3.34 | > 3.34 |

| C24:0 / C22:0 Ratio | < 1.0 | Elevated | Elevated |

| C26:0 / C22:0 Ratio | 0.008 - 0.01 | 0.05 - 0.10 | > 0.10 |

Disclaimer: These are approximate ranges for illustrative purposes. Clinical decisions should be based on reference ranges established by the specific laboratory performing the analysis.[11]

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation of VLCFAs

VLCFAs are exclusively broken down in peroxisomes through a process called β-oxidation.[2] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain by two carbons in each cycle.[2] A defect in any of the proteins involved in this process, such as the ABCD1 transporter in X-ALD, leads to the accumulation of VLCFAs.[4]

Caption: Peroxisomal β-oxidation pathway for VLCFAs.

VLCFA-Induced Neuroinflammatory Signaling

The accumulation of VLCFAs is not only a biomarker but also a pathogenic driver in diseases like X-ALD, contributing to neuroinflammation and demyelination.[16] One proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) pathway in glial cells, leading to the production of pro-inflammatory chemokines.[17]

Caption: VLCFA-induced pro-inflammatory signaling in glial cells.

Experimental Workflow for VLCFA Analysis

The overall workflow for the analysis of VLCFAs in a clinical or research setting involves several key steps, from sample collection to data interpretation.

Caption: General experimental workflow for VLCFA analysis.

Conclusion

The analysis of very-long-chain fatty acids is indispensable for the diagnosis, management, and study of peroxisomal disorders and other related conditions. The methodologies outlined in this guide, particularly GC-MS with stable isotope dilution, provide the accuracy and reliability required for both clinical diagnostics and research applications. A thorough understanding of the experimental protocols and the underlying biochemical pathways is essential for professionals working in this field to advance our knowledge and develop effective therapeutic strategies for these debilitating diseases.

References

- 1. lipotype.com [lipotype.com]

- 2. mdpi.com [mdpi.com]

- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [agris.fao.org]

- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]

- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Determination of very-long-chain fatty acids in plasma by a simplified gas chromatographic-mass spectrometric procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma lipidomics as a diagnostic tool for peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid stable isotope dilution analysis of very-long-chain fatty acids, pristanic acid and phytanic acid using gas chromatography-electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]

- 16. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]

- 17. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 24:0 Coenzyme A-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of 24:0 Coenzyme A-d4 (Lignoceroyl Coenzyme A-d4). This deuterated internal standard is critical for the accurate quantification of its endogenous, non-deuterated counterpart in various biological matrices through mass spectrometry-based assays.

Core Compound Information

This compound is a stable isotope-labeled version of Lignoceroyl Coenzyme A, a very long-chain fatty acyl-CoA. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in quantitative lipidomics and metabolic studies.

Physicochemical Properties

The fundamental properties of this compound are summarized below, based on information provided by leading suppliers.

| Property | Value | Source |

| Synonym | Lignoceroyl(d4) Coenzyme A (ammonium salt) | [1] |

| Molecular Formula | C45H87D4N10O17P3S | [2] |

| Molecular Weight | 1173.27 g/mol | [1][3] |

| Exact Mass | 1172.57 Da | [2] |

| Purity | >99% (as determined by TLC) | [1][2] |

| Form | Powder | [1] |

| Storage Temperature | -20°C | [1][2] |

| Stability | 1 Year at -20°C | [2] |

| CAS Number | 2260670-66-2 | [1][2] |

Analytical Characterization Methodologies

The certification of this compound involves rigorous testing to confirm its identity, purity, and isotopic enrichment. While specific batch data is proprietary, this section outlines the standard experimental protocols employed for such analyses.

Purity Determination by Thin-Layer Chromatography (TLC)

Purity is often initially assessed by Thin-Layer Chromatography (TLC), a straightforward and rapid technique for separating components in a mixture.

Experimental Protocol:

-

Stationary Phase: Silica gel 60 F254 TLC plate.

-

Mobile Phase: A solvent system capable of separating polar lipids, such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).

-

Sample Preparation: The lyophilized powder is reconstituted in a suitable solvent like a chloroform and methanol mixture.

-

Detection: The plate is visualized under UV light (254 nm) and/or by staining with a reagent that reacts with lipids or thiols, such as iodine vapor or phosphomolybdic acid.

-

Analysis: The absence of significant secondary spots indicates a purity of >99%.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the molecular weight and isotopic labeling of this compound, as well as for its use in quantitative assays.

Experimental Protocol: LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

-

Mobile Phase A: Water with an additive such as ammonium hydroxide or ammonium formate to improve ionization efficiency.

-

Mobile Phase B: Acetonitrile or methanol, also with an additive.

-

Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic acyl-CoAs.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For this compound, the precursor ion would correspond to its protonated molecule [M+H]+, and the product ion would result from a characteristic fragmentation, such as the loss of the phosphopantetheine group.

-

Illustrative Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of 24:0 Coenzyme A.

Structural Confirmation by NMR Spectroscopy

While not always included in a routine certificate of analysis for deuterated standards, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.

Experimental Protocol: 1H NMR

-

Solvent: A deuterated solvent such as methanol-d4 (CD3OD) or deuterium oxide (D2O).

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The 1H NMR spectrum would confirm the presence of characteristic peaks for the coenzyme A moiety and the fatty acyl chain. The integration of the signals corresponding to the protons on the carbon bearing the deuterium atoms would be reduced, confirming the position of the labels. Due to the complexity of the molecule and potential for overlapping signals, 2D NMR techniques like COSY and HSQC might be employed for a more detailed structural elucidation.

Biochemical Pathway Involvement

Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids. It is involved in both fatty acid elongation and degradation pathways.

Caption: Metabolic fate of Lignoceroyl-CoA.

Conclusion

The this compound internal standard is a high-purity, well-characterized compound essential for accurate and precise quantification of endogenous Lignoceroyl-CoA. The analytical methods outlined in this guide, including TLC, LC-MS/MS, and NMR, ensure the identity, purity, and isotopic enrichment of this standard, thereby providing reliability for researchers in the fields of lipidomics, metabolic disorders, and drug development.

References

Navigating the Stability and Storage of Deuterated Acyl-CoAs: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, understanding the nuances of handling deuterated acyl-Coenzyme A (acyl-CoA) molecules is paramount for ensuring the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the critical factors influencing the stability of these essential metabolic intermediates, alongside detailed protocols for their storage and analysis.

Deuterated acyl-CoAs are invaluable tools in metabolic research, enabling precise tracing of fatty acid metabolism and flux analysis in various biological systems. However, the inherent chemical nature of the thioester bond in acyl-CoA molecules renders them susceptible to degradation. Factors such as temperature, pH, and the presence of enzymes or reactive chemicals can significantly impact their stability. This guide synthesizes the current knowledge on optimal storage conditions and handling procedures to minimize degradation and ensure the reliability of experimental data.

Optimal Storage and Handling of Deuterated Acyl-CoAs

Proper storage is the first line of defense against the degradation of deuterated acyl-CoAs. The primary goals are to inhibit enzymatic activity and slow down chemical hydrolysis of the thioester linkage.

Temperature:

Long-term storage at ultra-low temperatures is critical. For periods longer than a few days, deuterated acyl-CoAs should be stored at -80°C .[1] This temperature effectively minimizes both enzymatic and chemical degradation. For short-term storage (up to a week), -20°C may be acceptable, though -80°C is always preferable.

pH and Solvent:

Acyl-CoAs exhibit greater stability in acidic conditions.[1] Therefore, for long-term storage, it is recommended to dissolve or store them in an acidic buffer or solution. A common practice is to store them in 10% trichloroacetic acid (TCA) or 5% sulfosalicylic acid (SSA) .[1][2] These acidic conditions help to precipitate proteins (including degradative enzymes) and maintain the protonated state of the thioester, reducing its susceptibility to hydrolysis. Storage in aqueous solutions at neutral or alkaline pH should be avoided for long-term storage due to the increased rate of thioester hydrolysis.

Freeze-Thaw Cycles:

Repeatedly freezing and thawing deuterated acyl-CoA solutions should be strictly avoided as it can lead to significant degradation. One study demonstrated that while minimal degradation of stable isotope-labeled acetyl-CoA was observed after the first freeze-thaw cycle, a noticeable loss occurred after the second, and a significant 16% loss was recorded after five cycles .[1] To circumvent this, it is best practice to aliquot the deuterated acyl-CoA solution into single-use volumes before freezing.

Quantitative Stability Data

The stability of acyl-CoAs is influenced by a combination of factors. The following tables summarize the available quantitative data on their stability under various conditions. While some data is specific to deuterated acyl-CoAs, other data from their non-deuterated counterparts provide valuable insights into their general chemical stability.

Table 1: Stability of Stable Isotope-Labeled Acetyl-CoA During Freeze-Thaw Cycles

| Number of Freeze-Thaw Cycles | Percentage Degradation |

| 1 | Minimal |

| 2 | Some degradation |

| 5 | 16% |

Data from a study on yeast SILEC-derived acetyl-CoA stored at -80°C.[1]

Table 2: General Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

| Solvent | General Stability |

| Water | Less stable |

| 50 mM Ammonium Acetate (pH 4.0) | More stable |

| 50 mM Ammonium Acetate (pH 6.8) | Moderately stable |

| 50% Methanol/Water | Less stable |

| 50% Methanol/Ammonium Acetate (pH 4.0) | More stable |

| 50% Methanol/Ammonium Acetate (pH 6.8) | Moderately stable |

Based on a study evaluating the stability of acyl-CoA standards.[3] Acyl-CoAs are generally more stable in acidic, aqueous/organic mixtures.

Experimental Protocols

Accurate quantification of deuterated acyl-CoAs requires robust and validated analytical methods, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of Deuterated Acyl-CoAs from Biological Samples

This protocol outlines a general procedure for the extraction of short- to medium-chain acyl-CoAs from cultured cells or tissues.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

10% Trichloroacetic acid (TCA) or 5% Sulfosalicylic acid (SSA)

-

Internal standards (e.g., a deuterated acyl-CoA not expected to be in the sample)

-

Centrifuge capable of 4°C and >15,000 x g

-

Solid-phase extraction (SPE) cartridges (if using TCA)

-

Solvents for SPE (e.g., methanol, water, elution buffer)

-

Lyophilizer or vacuum concentrator

Procedure:

-

Sample Collection: Harvest cells or tissues and immediately wash with ice-cold PBS to remove extracellular contaminants. Snap-freeze the sample in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen sample in a pre-chilled tube with a suitable volume of ice-cold 10% TCA or 5% SSA containing the internal standards.

-

Protein Precipitation: Vortex the homogenate vigorously and incubate on ice for 10-15 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the sample at >15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

-

SPE Cleanup (if using TCA):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge to remove the TCA and other interfering substances.

-

Elute the acyl-CoAs with an appropriate solvent mixture.

-

-

Drying: Dry the purified extract using a lyophilizer or vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 5% SSA or an acidic aqueous/organic mixture).

Protocol 2: LC-MS/MS Analysis of Deuterated Acyl-CoAs

This protocol provides a general framework for the analysis of deuterated acyl-CoAs using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: A C8 or C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with an ion-pairing agent (e.g., 5-10 mM ammonium acetate) and an acid (e.g., acetic acid) to maintain an acidic pH.

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their chain length and polarity.

-

Flow Rate: Dependent on the column dimensions.

-

Column Temperature: Typically maintained between 30-40°C.

MS/MS Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for acyl-CoAs as they are efficiently ionized under these conditions.[2]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: For each deuterated acyl-CoA, at least two transitions should be monitored: one for quantification and one for confirmation. A common fragmentation pattern for acyl-CoAs in positive mode is the neutral loss of the 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate part of the CoA molecule.[4] The precursor ion will be the [M+H]+ of the specific deuterated acyl-CoA, and the product ion will be [M+H-507]+.

Signaling Pathways and Experimental Workflows

Deuterated acyl-CoAs are instrumental in elucidating the dynamics of various metabolic pathways. One of the most central pathways is fatty acid β-oxidation.

Fatty Acid β-Oxidation Pathway

This pathway is the primary route for the degradation of fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Caption: Overview of the fatty acid β-oxidation pathway.

Experimental Workflow for Deuterated Acyl-CoA Analysis

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using deuterated fatty acids to measure acyl-CoA production.

Caption: A typical experimental workflow for deuterated acyl-CoA analysis.

References

- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 3. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]

Unlocking the Proteome: An In-depth Technical Guide to Isotope Labeling in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology, understanding the dynamic nature of the proteome is paramount. Proteins are the workhorses of the cell, and their abundance, modifications, and interactions dictate cellular function and fate. Isotope labeling in conjunction with mass spectrometry has emerged as a powerful and indispensable tool for the precise and large-scale quantification of proteins, offering profound insights into complex biological processes, disease mechanisms, and the efficacy of therapeutic interventions.

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the most widely used isotope labeling techniques in mass spectrometry: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Core Principles of Isotope Labeling

Isotope labeling techniques introduce a "mass tag" into proteins or peptides, allowing for the differentiation and relative or absolute quantification of proteins from different samples within a single mass spectrometry analysis.[1][2] This is achieved by incorporating stable, non-radioactive heavy isotopes (such as ¹³C, ¹⁵N, or ²H) into the molecules of interest.[1] The mass spectrometer can then distinguish between the "light" (natural isotope abundance) and "heavy" (isotope-labeled) versions of the same peptide, and the ratio of their signal intensities provides a precise measure of their relative abundance.[1][3]

There are two main strategies for introducing isotopic labels:

-

Metabolic Labeling: In this in vivo approach, cells are cultured in media where natural ("light") amino acids are replaced with "heavy" isotopically labeled amino acids.[3][4] As cells grow and synthesize new proteins, these heavy amino acids are incorporated into the proteome.[3][4]

-

Chemical Labeling: This in vitro method involves the covalent attachment of isotope-coded tags to proteins or peptides after they have been extracted from the biological sample.[5]

Key Isotope Labeling Techniques: A Comparative Overview

The choice of labeling strategy depends on the specific research question, sample type, and experimental design. The following table summarizes the key characteristics of SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Strategy | Metabolic (in vivo)[3][4] | Chemical (in vitro)[2][6] | Chemical (in vitro)[7][8] |

| Principle | Incorporation of "heavy" amino acids during protein synthesis.[3][4] | Peptides are labeled with isobaric tags that have the same total mass but different reporter ion masses upon fragmentation.[2][6] | Similar to iTRAQ, peptides are labeled with isobaric tags with different reporter ions.[7][8] |

| Quantification Level | MS1 (precursor ion)[5] | MS2 (reporter ion)[6] | MS2 (reporter ion)[7] |

| Multiplexing Capacity | Typically 2-3 plex, with variations allowing for up to 5-plex.[4] | 4-plex and 8-plex reagents are common.[2] | 2-plex, 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex reagents are available.[7] |

| Sample Types | Proliferating cells in culture.[4][5] | Virtually any sample type, including tissues and body fluids.[2] | A wide range of sample types, similar to iTRAQ.[8] |

| Advantages | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[5] | High multiplexing capacity, suitable for a wide range of sample types.[2][6] | Very high multiplexing capacity, allowing for large-scale comparative studies.[7][8] |

| Limitations | Limited to cell culture experiments; requires complete incorporation of labeled amino acids.[5] | Potential for "ratio compression" where quantitative ratios are underestimated due to co-isolation of peptides.[5] | Similar to iTRAQ, can be affected by ratio compression. Reagent costs can be high for large-scale experiments.[8] |

Detailed Experimental Protocols

The following sections provide a detailed overview of the experimental workflows for SILAC, iTRAQ, and TMT.

SILAC Experimental Workflow

The SILAC method involves two main phases: an adaptation phase and an experimental phase.[9][10]

Caption: A schematic overview of the SILAC experimental workflow.

Detailed Steps:

-

Cell Culture and Labeling: Two populations of cells are cultured in specialized SILAC media. One population is grown in "light" medium containing natural amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically lysine and arginine) are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-lysine and ¹³C₆¹⁵N₄-arginine).[1][4] It is crucial to ensure complete incorporation of the heavy amino acids, which typically requires at least five cell doublings.[1]

-

Experimental Treatment: Once labeling is complete, the experimental condition (e.g., drug treatment, growth factor stimulation) is applied to one of the cell populations, while the other serves as the control.[9]

-

Sample Pooling and Processing: The "light" and "heavy" cell populations are harvested and mixed, typically in a 1:1 ratio based on cell number or protein concentration.[10] This early mixing is a key advantage of SILAC as it minimizes downstream experimental variability.[5] The combined sample is then lysed, and the proteins are extracted and digested into peptides, most commonly with trypsin.[1]

-

Mass Spectrometry and Data Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] In the mass spectrometer, the "light" and "heavy" versions of each peptide appear as a pair of peaks separated by a specific mass difference.[1] The ratio of the intensities of these peaks is calculated to determine the relative abundance of the protein in the two samples.[3]

iTRAQ and TMT Experimental Workflows

iTRAQ and TMT are both isobaric labeling techniques that follow a similar experimental workflow.[6][7]

Caption: A generalized workflow for isobaric labeling using iTRAQ or TMT reagents.

Detailed Steps:

-

Sample Preparation and Digestion: Proteins are extracted from each of the samples to be compared.[6][7] The protein extracts are then digested into peptides using a protease such as trypsin.[11][12]

-

Peptide Labeling: The peptide mixtures from each sample are individually labeled with a specific isobaric tag from the iTRAQ or TMT reagent set.[6][7] These tags are designed to be chemically identical and have the same overall mass, so they do not alter the chromatographic behavior of the labeled peptides.[6][7]

-

Sample Pooling and Fractionation: After labeling, the samples are combined into a single mixture.[11][12] This pooled sample is often fractionated using techniques like high-performance liquid chromatography (HPLC) to reduce sample complexity and increase the number of identified proteins.[11]

-

Mass Spectrometry and Data Analysis: The fractionated peptide mixture is analyzed by LC-MS/MS. In the MS1 scan, the same peptide from different samples will appear as a single peak because the isobaric tags have the same mass.[6] During the MS2 fragmentation, the tags cleave to release reporter ions of different masses.[6][7] The relative intensities of these reporter ions are then used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[6][7]

Applications in Signaling Pathway Analysis and Drug Development

Isotope labeling mass spectrometry is a powerful tool for elucidating the complex dynamics of cellular signaling pathways and has significant applications in drug development.

Elucidating Signaling Pathways: EGFR and mTOR

The Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) signaling pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is frequently implicated in cancer.[13][14][15] Isotope labeling proteomics has been instrumental in mapping the protein-protein interactions and phosphorylation events within these pathways.[13][16]

References

- 1. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]

- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 6. biotech.cornell.edu [biotech.cornell.edu]

- 7. UWPR [proteomicsresource.washington.edu]

- 8. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 9. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. iTRAQ labeling and SCX fractionation [bio-protocol.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTor is a signaling hub in cell survival: a mass-spectrometry-based proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Very-Long-Chain Acyl-CoA Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction, purification, and quantification of very-long-chain acyl-CoAs (VLC-CoAs) from various biological samples. The accurate analysis of these critical metabolic intermediates is essential for understanding cellular lipid metabolism and its role in numerous physiological and pathological processes.

Introduction

Very-long-chain acyl-CoAs are key intermediates in fatty acid metabolism, serving as substrates for beta-oxidation, sphingolipid and glycerolipid synthesis, and protein acylation. Dysregulation of VLC-CoA metabolism is implicated in several metabolic diseases, including X-linked adrenoleukodystrophy and other peroxisomal disorders. Their low abundance and inherent instability present significant analytical challenges, necessitating robust and optimized sample preparation protocols. This guide outlines several effective methods for the reliable analysis of VLC-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Sample Preparation Methodologies

The choice of sample preparation method is critical for accurate VLC-CoA analysis and depends on the sample matrix and the specific research question. The most common approaches include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Solid-Phase Extraction (SPE)

SPE is a widely used technique for purifying and concentrating acyl-CoAs from complex biological matrices.[1] It offers high recovery and cleaner extracts compared to other methods. Various sorbents can be employed, including C18 reversed-phase and ion-exchange materials.[1]

Protocol: SPE for Tissue and Cell Samples [2]

-

Homogenization: Homogenize tissue samples (~50-100 mg) or cell pellets in a cold phosphate buffer (e.g., 100 mM KH2PO4, pH 4.9).[2]

-

Extraction: Add organic solvents such as acetonitrile and isopropanol to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.[2][3]

-

Purification:

-

Condition an SPE cartridge (e.g., C18 or a specialized resin for acyl-CoAs) with methanol and then equilibrate with the initial mobile phase or an appropriate buffer.

-

Load the supernatant from the extraction step onto the conditioned SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the acyl-CoAs with a stronger organic solvent, such as methanol or acetonitrile.[1]

-

-

Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., a mixture of methanol and water).[4]

Liquid-Liquid Extraction (LLE)

LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. For acyl-CoAs, this typically involves an organic solvent and an aqueous phase.

Protocol: LLE for Biological Samples

-

Homogenization: Homogenize the sample in a suitable buffer.

-

Extraction: Add a mixture of organic solvents (e.g., acetonitrile:isopropanol, 3:1 v/v).[5]

-

Phase Separation: Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases. The acyl-CoAs will partition into the organic phase.

-

Collection and Drying: Carefully collect the organic supernatant, avoiding the protein pellet and aqueous layer. Dry the extract under nitrogen.

-

Reconstitution: Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing proteins from biological samples. It is often used for high-throughput analysis but may result in less clean extracts compared to SPE.

Protocol: PPT for Cell and Plasma Samples [6]

-

Sample Lysis: For cell samples, lyse the cells in a suitable buffer. Plasma samples can often be used directly.

-

Precipitation: Add a cold organic solvent, such as acetonitrile or methanol, to the sample at a ratio of at least 3:1 (solvent:sample).[7] Trichloroacetic acid (TCA) can also be used, but it may cause denaturation of the target molecules.[8]

-

Incubation and Centrifugation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

-

Drying and Reconstitution: Dry and reconstitute the sample as described in the previous methods.

II. Quantitative Data Summary

The following tables summarize typical performance data for VLC-CoA analysis using different sample preparation and analytical methods.

Table 1: Recovery Rates of Acyl-CoAs with Different Extraction Methods

| Acyl-CoA Species | Solid-Phase Extraction (SPE) Recovery (%)[2] | Liquid-Liquid Extraction (LLE) Recovery (%)[9] |

| C14:0-CoA | - | 70-80 |

| C16:0-CoA | 70-80 | 70-80 |

| C16:1-CoA | - | 70-80 |

| C18:0-CoA | 70-80 | 70-80 |

| C18:1-CoA | 70-80 | 70-80 |

| C18:2-CoA | - | 70-80 |

| C20:0-CoA | - | 70-80 |

Note: Recovery rates can vary depending on the specific tissue or cell type.[2]

Table 2: Reproducibility of LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Human Skeletal Muscle [9]

| Acyl-CoA Species | Intra-assay CV (%) | Inter-assay CV (%) |

| C16:1-CoA | 10 | 5-6 |

| C18:1-CoA | 5 | 5-6 |

Table 3: Reference Ranges for VLCAD Activity [10]

| Status | VLCAD Activity Range (nmol/min/mg protein) |

| Normal | 1.35-2.95 |

| Carrier | 1.03-1.49 |

| Affected | 0.25-0.86 |

III. Visualized Workflows and Pathways

Experimental Workflow for VLC-CoA Analysis

The following diagram illustrates a typical workflow for the analysis of VLC-CoAs from biological samples.

Caption: General experimental workflow for VLC-CoA analysis.

Signaling Pathway: Fatty Acid Beta-Oxidation